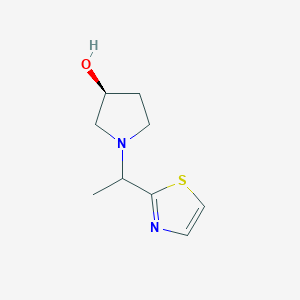

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THIP or Gaboxadol, and it belongs to the class of GABAergic drugs. THIP has been studied for its ability to modulate the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

Scientific Research Applications

Spectroscopy and Molecular Properties

The compound (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol and its derivatives exhibit intriguing spectroscopic and molecular properties. The spectral behavior of related compounds, such as 3-{2-[N'-(1-Pyridin-2-yl-ethylidene)-hydrazino]-thiazol-4-yl} coumarins, in aqueous buffers of varied pH, demonstrates their proton and electron transfer characteristics, contributing to an understanding of their active forms and potential catalytic functions in biological systems. These properties have been investigated using spectroscopy and molecular modeling techniques, providing insights into their electron transfer pathways and potential pharmacological actions (Bhaskar & Ramachandraiah, 2017).

Conformational Analysis and Stability

Structural studies have revealed the significance of intramolecular hydrogen bonding in defining the conformational properties of thiazol-pyrrolidin-2-ol bearing species. Careful analysis of the conformational space of molecules like 1-(5-methyl- [1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) has elucidated their most stable conformations, highlighting the importance of intramolecular OH⋯N hydrogen bonds in their stability. These findings, supported by natural bond orbital population analysis, provide valuable insights into the molecular behavior and potential applications of these compounds (Laurella & Erben, 2016).

Anticancer Activity

Several derivatives of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol have shown promising anticancer activity across a range of cancer cell lines. Novel pyridine-thiazole hybrid molecules, for instance, have been synthesized and shown significant antiproliferative activity against various tumor cell lines. The selectivity and potency of these compounds have inspired further studies to understand their mechanisms of action, which could be related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Enantioselective Catalysis

Compounds related to (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol have been explored for their potential in enantioselective catalysis. For example, the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, involves crucial steps like asymmetric Michael addition and stereoselective alkylation, demonstrating the potential utility of these compounds in sophisticated chemical synthesis processes (Fleck et al., 2003).

properties

IUPAC Name |

(3S)-1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3/t7?,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREVUQMCBGOQCP-MQWKRIRWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=NC=CS1)N2CC[C@@H](C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)

![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)